Cas no 956-02-5 (4'-Chlorochalcone)

4'-Chlorochalcone structure
4'-Chlorochalcone structure
Nombre del producto:4'-Chlorochalcone
Número CAS:956-02-5
MF:C15H11ClO
Megavatios:242.700243234634
CID:40405
PubChem ID:5377008

4'-Chlorochalcone Propiedades químicas y físicas

Nombre e identificación

    • 1-(4-Chlorophenyl)-3-phenylprop-2-en-1-one
    • BENZILIDENE-4-CHLOROACETOPHENONE
    • (E)-1-(4-CHLOROPHENYL)-3-PHENYLPROP-2-EN-1-ONE
    • 1-(4-CHLOROPHENYL)-3-PHENYL-2-PROPEN-1-ONE
    • 4'-CHLOROCHALCONE: Benzylidene(4-chloroacetophenone) Ketone, p-chlorophenyl styryl
    • 4'-Chlorochalcone
    • 2-Benzal-4'-chloroacetophenone
    • 2-Benzylidene-4'-chloroacetophenone
    • (2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one
    • Chalcone, 4'-chloro-
    • 2-Propen-1-one, 1-(4-chlorophenyl)-3-phenyl-
    • Ketone, p-chlorophenyl styryl
    • Benzylidene p-chloroacetophenone
    • 4'-Chlorchalkon
    • (E)-4'-Chlorochalcone
    • HIINIOLNGCQCSM-IZZDOVSWSA-N
    • SBB055391
    • BBL003612
    • 4345AF
    • STK868560
    • RSC004702
    • Propenone, 1-(4-chlorophenyl)
    • 1-(4-Chlorophenyl)-3-phenyl-2-propen-1-one (ACI)
    • Chalcone, 4′-chloro- (6CI, 7CI, 8CI)
    • 1-(4-Chlorophenyl)-3-phenyl-2-propylene-1-ketone
    • 4-Chlorophenyl styryl ketone
    • 4′-Chlorochalcone
    • NSC 39788
    • p-Chlorophenyl styryl ketone
    • 2-Propen-1-one, 1-(4-chlorophenyl)-3-phenyl-, (2E)-
    • DTXSID301313946
    • 22966-22-9
    • AKOS001483156
    • (2E)-1-(4-Chlorophenyl)-3-phenyl-2-propene-1-one
    • MFCD00016343
    • (E)-1-(4-chlorophenyl)-3-phenyl-prop-2-en-1-one
    • 956-02-5
    • LS-14366
    • trans-4a(2)-Chlorochalcone
    • CS-0116756
    • N10378
    • Z46033266
    • CHEMBL227561
    • Propenone, 1-(4-chlorophenyl)-3-phenyl-
    • EN300-222020
    • SCHEMBL196424
    • 3N-001
    • MDL: MFCD00016343
    • Renchi: 1S/C15H11ClO/c16-14-9-7-13(8-10-14)15(17)11-6-12-4-2-1-3-5-12/h1-11H
    • Clave inchi: HIINIOLNGCQCSM-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C=CC(Cl)=CC=1)C=CC1C=CC=CC=1
    • Brn: 642281

Atributos calculados

  • Calidad precisa: 242.05000
  • Masa isotópica única: 242.05
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 17
  • Cuenta de enlace giratorio: 3
  • Complejidad: 271
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 1
  • Carga superficial: 0
  • Xlogp3: 3.7
  • Superficie del Polo topológico: 17.1

Propiedades experimentales

  • Color / forma: Not determined
  • Denso: 1.202 g/cm3
  • Punto de fusión: 95.0 and le 99.0 deg-C
  • Punto de ebullición: 386.8 °C at 760 mmHg
  • Punto de inflamación: 212 °C
  • índice de refracción: 1.632
  • PSA: 17.07000
  • Logp: 4.23610
  • Disolución: Not determined
  • Lambda Max: 310(EtOH)(lit.)

4'-Chlorochalcone Información de Seguridad

4'-Chlorochalcone Datos Aduaneros

  • Código HS:2914700090
  • Datos Aduaneros:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

4'-Chlorochalcone PrecioMás >>

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4'-Chlorochalcone Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Catalysts: Potassium hydroxide Solvents: Ethanol ,  Water ;  1 - 24 h, 25 °C
Referencia
Hydroxyl- and Halogen-containing Chalcones for the Inhibition of LPS-stimulated ROS Production in RAW 264.7 Macrophages: Design, Synthesis and Structure-Activity Relationship Study
Shrestha, Aarajana; Shrestha, Aastha; Park, Pil-Hoon; Lee, Eung-Seok, Bulletin of the Korean Chemical Society, 2019, 40(7), 729-734

Métodos de producción 2

Condiciones de reacción
1.1 Catalysts: (SP-4-1)-Bis[ethyl (2E)-2-(phenylmethylene)hydrazinecarbodithioato-κN2,κS′1]nick… Solvents: Water ;  30 min, 55 °C
Referencia
Effect of Phosphorus Amount on the Particle Size and Catalytic Performance of Heterogeneous Nickel(II) Schiff-Base Complex in Aldol Condensation Reaction
Eshtiagh-Hosseini, Hossein; Tabari, Taymaz, Phosphorus, 2013, 188(12), 1778-1791

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  30 - 60 min, rt
Referencia
Synthesis and antimicrobial evaluation of a series of chlorinated chalcone derivatives
Amato-Ocampo, Jonna; Carrillo, Rina; Kae, Helmut; Ashburn, Bradley O., International Journal of Pharmacy and Pharmaceutical Research, 2018, 13(3), 112-119

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  heated; 15 s, heated
Referencia
Microwave assisted synthesis and antibacterial activity of chalcone derivatives
Yadav, Khushbu; Sharma, Abha; Srivastava, J. N., Asian Journal of Chemistry, 2012, 24(12), 5779-5781

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Titanium nitride Solvents: Toluene ;  10 h, 100 °C
Referencia
Tuning the Product Selectivity of the α-Alkylation of Ketones with Primary Alcohols using Oxidized Titanium Nitride Photocatalysts and Visible Light
Li, Peifeng; Xiao, Gang ; Zhao, Yilin; Su, Haijia, ACS Catalysis, 2020, 10(6), 3640-3649

Métodos de producción 6

Condiciones de reacción
1.1 Catalysts: Sodium hydroxide Solvents: Ethanol ;  3 - 4 h, rt
Referencia
Preparation of 1,5-diketones by addition of cyclohexanone to chalcones under solvent-free phase transfer catalyst condition
Ceylan, Mustafa; Gezegen, Hayreddin, Turkish Journal of Chemistry, 2008, 32(1), 55-61

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ,  Water ;  15 - 30 s, heated
1.2 Reagents: Water ;  cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referencia
Microwave induced synthesis and antifungal activities of some chloro/bromo substituted chalcones
Yadav, Khushbu; Sharma, Abha; Srivastava, J. N., International Journal of Green and Herbal Chemistry, 2012, 1(3), 264-270

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  3 h, rt; overnight, rt
Referencia
A simple and practical method for the synthesis of 2-amino-5,6-dihydro-5,7-diarylquinazolin-4-ols
Senguttuvan, S.; Nagarajan, Samuthira, Journal of Heterocyclic Chemistry, 2009, 46(6), 1346-1348

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Water ;  20 min, rt
Referencia
Aldol condensation in water using polyethylene glycol 400
Tanemura, Kiyoshi; Suzuki, Tsuneo; Nishida, Yoko; Horaguchi, Takaaki, Chemistry Letters, 2005, 34(4), 576-577

Métodos de producción 10

Condiciones de reacción
1.1 Catalysts: 1-Butyl-3-methylimidazolium hydroxide ;  4 h, 30 °C
Referencia
Ionic liquid catalyzed solvent-free synthesis of chalcone and its derivatives under mild conditions
Zhao, Qiu; Wang, Gang; Liao, Fuxia; Sha, Yifan; Xu, Fei; et al, Chinese Journal of Chemical Engineering, 2021, 33, 160-166

Métodos de producción 11

Condiciones de reacción
1.1 Catalysts: Graphene (oxide) ;  4 h, rt
Referencia
Graphene based material as a base catalyst for solvent free Aldol condensation and Knoevenagel reaction at room temperature
Islam, Sk Manirul; Roy, Anupam Singha; Dey, Ram Chandra; Paul, Sumantra, Journal of Molecular Catalysis A: Chemical, 2014, 394, 66-73

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  rt; 6 h, rt
Referencia
Design, Synthesis, and Biological Evaluation of Triazolo-pyrimidine Derivatives as Novel Inhibitors of Hepatitis B Virus Surface Antigen (HBsAg) Secretion
Yu, Wenquan; Goddard, Cally; Clearfield, Elizabeth; Mills, Courtney; Xiao, Tong; et al, Journal of Medicinal Chemistry, 2011, 54(16), 5660-5670

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
Referencia
Synthesis of Optically Active Helical Poly(phenylacetylene)s Bearing Oligopeptide Pendants and Their Use as Polymeric Organocatalysts for Asymmetric Epoxidation
Maeda, Katsuhiro; Tanaka, Kiyoshi; Morino, Kazuhide; Yashima, Eiji, Macromolecules (Washington, 2007, 40(19), 6783-6785

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  5 s, cooled; overnight, rt
Referencia
3-Oxopropane-1-sulfonic acids and -sulfonates
, World Intellectual Property Organization, , ,

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  cooled; 2 - 3 h, 25 °C; overnight, cooled
Referencia
Synthesis and antimicrobial activity of some α,β-unsaturated aromatic ketones
Bardia, Rahul; Rao, J. T., Asian Journal of Chemistry, 2004, 16(2), 1194-1196

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  3 h, 35 °C
Referencia
Synthesis of diazabicyclo compounds possessing an α-nitrolactam framework
Asahara, Haruyasu; Takeda, Shota; Saigo, Kazuhiko; Nishiwaki, Nagatoshi, Tetrahedron Letters, 2015, 56(19), 2504-2507

Métodos de producción 17

Condiciones de reacción
1.1 Catalysts: Alumina ,  Potassium fluoride Solvents: Ethanol ;  25 min
Referencia
Application of ultrasound irradiation in synthesis of chalcones
Huang, Dan; Jiang, Guo-Qing, Youji Huaxue, 2002, 22(12), 1057-1059

Métodos de producción 18

Condiciones de reacción
1.1 Solvents: Ethanol ;  10 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt
Referencia
Synthesis of 1, 3, 5-trisubstituted-4,5-dihydro-1H-pyrazole catalyzed by vitamin B1 and its fluorescence properties
Zhang, Dawei; Ren, Lu; Liu, Ailing; Zhang, Yumin; Lv, Yang; et al, Research on Chemical Intermediates, 2022, 48(3), 983-1001

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  90 s
Referencia
Microwave-assisted synthesis of arylidene acetophenones
Khatun, Sheauly; Khan, M. Z. H.; Khatun, Khodeza; Sattar, M. A., Journal of Engineering (New York, 2013, 429785,

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 -
Referencia
Tandem addition of α-lithiomethanephosphonate to nitriles. N-Acylation: a convenient route to enamine phosphonates
Lee, Kilsung; Oh, Dong Young, Bulletin of the Korean Chemical Society, 1990, 11(6), 473-4

4'-Chlorochalcone Raw materials

4'-Chlorochalcone Preparation Products

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